molecular formula C16H31N B13765251 n,n-Dibutyloct-2-yn-1-amine CAS No. 66894-61-9

n,n-Dibutyloct-2-yn-1-amine

Cat. No.: B13765251
CAS No.: 66894-61-9
M. Wt: 237.42 g/mol
InChI Key: BVCNCARQUAGZHF-UHFFFAOYSA-N
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Description

n,n-Dibutyloct-2-yn-1-amine: is an organic compound with the molecular formula C16H31N . It is a heterocyclic organic compound known for its unique structure, which includes a triple bond between the second and third carbon atoms in the octane chain. This compound is used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of n,n-Dibutyloct-2-yn-1-amine typically involves the reaction of oct-2-yne with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the addition of the amine group to the alkyne. The reaction conditions often include elevated temperatures and pressures to ensure the complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: n,n-Dibutyloct-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are often used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce saturated amines .

Scientific Research Applications

n,n-Dibutyloct-2-yn-1-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of n,n-Dibutyloct-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

  • n,n-Dimethyloct-2-yn-1-amine
  • n,n-Diethyloct-2-yn-1-amine
  • n,n-Dipropyloct-2-yn-1-amine

Comparison: n,n-Dibutyloct-2-yn-1-amine is unique due to its longer butyl chains, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its dimethyl, diethyl, and dipropyl counterparts, this compound may exhibit different biological activities and industrial applications due to these structural differences .

Properties

CAS No.

66894-61-9

Molecular Formula

C16H31N

Molecular Weight

237.42 g/mol

IUPAC Name

N,N-dibutyloct-2-yn-1-amine

InChI

InChI=1S/C16H31N/c1-4-7-10-11-12-13-16-17(14-8-5-2)15-9-6-3/h4-11,14-16H2,1-3H3

InChI Key

BVCNCARQUAGZHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCN(CCCC)CCCC

Origin of Product

United States

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